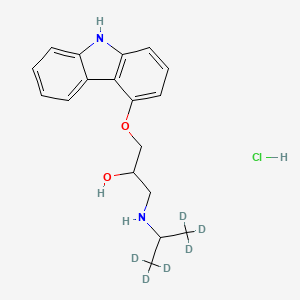

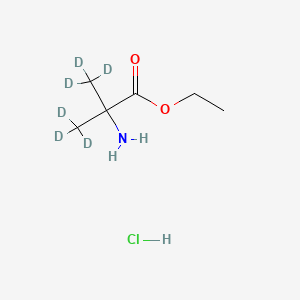

Carazolol-d6, Hydrochloride Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carazolol-d6, Hydrochloride Salt is a stable isotope of Carazolol . It is a promising high-affinity β-adrenergic receptor ligand . It is used in research and has a molecular formula of C18H17D6ClN2O2 and a molecular weight of 340.88 .

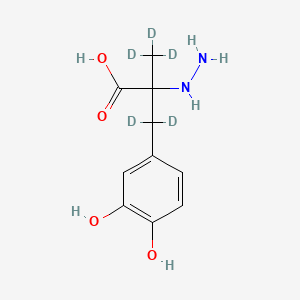

Molecular Structure Analysis

The molecular structure of Carazolol-d6, Hydrochloride Salt is represented by the formula C18H17D6ClN2O2 . This indicates that it contains 18 carbon atoms, 17 hydrogen atoms, 6 deuterium atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms.Physical And Chemical Properties Analysis

Carazolol-d6, Hydrochloride Salt is a white solid . It has a melting point between 235 °C and 238 °C . It is soluble in methanol, DMSO, and water .科学的研究の応用

High-Affinity Beta-Adrenergic Receptor Ligand

It is used as a ligand for noninvasive determination of beta receptor status using PET (Positron Emission Tomography) .

Certified Reference Material

It serves as a reference material for highly accurate and reliable data analysis in neurology research chemicals and analytical standards .

作用機序

Target of Action

Carazolol-d6, Hydrochloride Salt is a high-affinity ligand for the β-adrenergic receptor . This receptor is a key player in the sympathetic nervous system, which regulates the body’s fight-or-flight response. The β-adrenergic receptor mediates the effects of adrenaline and noradrenaline, hormones that increase heart rate, dilate blood vessels, and mobilize energy for muscles during times of stress .

Biochemical Pathways

The primary biochemical pathway affected by Carazolol-d6, Hydrochloride Salt is the adenylate cyclase pathway . Normally, when adrenaline or noradrenaline binds to the β-adrenergic receptor, it triggers a cascade of events that leads to the activation of adenylate cyclase. This enzyme converts ATP to cyclic AMP (cAMP), a second messenger that initiates various cellular responses. By blocking the β-adrenergic receptor, Carazolol-d6, Hydrochloride Salt prevents the activation of adenylate cyclase, thereby reducing the levels of cAMP and dampening the cellular response .

Pharmacokinetics

It is likely metabolized in the liver and excreted in the urine .

Safety and Hazards

特性

IUPAC Name |

1-(9H-carbazol-4-yloxy)-3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2.ClH/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16;/h3-9,12-13,19-21H,10-11H2,1-2H3;1H/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYNUICMBSWZMR-TXHXQZCNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)

![2-Ethyl 7,9-dimethyl 5,5-dimethoxy-4-oxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate](/img/structure/B562710.png)

![7,9-Dimethoxycarbonyl-2-ethoxycarbonyl-5-methoxy-1H-pyrrolo-[2,3-F]quinoline](/img/structure/B562711.png)

![[(4-Aminophenyl)hydroxymethylene]bisphosphonic acid](/img/structure/B562715.png)